Oxalosuccinic acid barium salt
Description
Significance of Oxalosuccinic Acid as a Key Metabolic Intermediate
Oxalosuccinic acid functions as a crucial, albeit short-lived, intermediate in the citric acid cycle, a fundamental metabolic pathway occurring in the mitochondria of aerobic organisms. vedantu.comvedantu.com It is formed in the third step of the cycle through the oxidation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase. wikipedia.orgontosight.aijncollegeonline.co.in This conversion is the first of four oxidation steps in the cycle and involves the coenzyme NAD+ being reduced to NADH. jncollegeonline.co.inwikipedia.org
Structurally, oxalosuccinic acid is both an alpha-keto and a beta-keto acid. wikipedia.org Its beta-keto acid characteristic makes it an unstable compound, prone to spontaneous decarboxylation (loss of a carbon dioxide molecule). wikipedia.org In the context of the Krebs cycle, the enzyme isocitrate dehydrogenase facilitates this decarboxylation, converting the six-carbon oxalosuccinate into the five-carbon molecule α-ketoglutarate (also known as 2-oxoglutarate). wikipedia.orgjncollegeonline.co.indoubtnut.com This step is a critical juncture in the cycle, not only for carbon flow but also because α-ketoglutarate is a precursor for the synthesis of various amino acids and other molecules. funaab.edu.ng
The transient nature of oxalosuccinic acid means it does not accumulate to significant levels within biological systems. Its existence was initially hypothesized as a necessary intermediate before it was successfully prepared and studied, confirming its role in the oxidative decarboxylation of isocitrate. annualreviews.org
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | C₆H₆O₇ | ontosight.ai |
| Nature | 6-carbon tricarboxylic acid | wikipedia.orgvedantu.com |
| Metabolic Role | Intermediate in the Citric Acid Cycle | merriam-webster.comontosight.ai |
| Formation | Oxidation of isocitrate | wikipedia.orgwikipedia.org |
| Conversion | Decarboxylates to α-ketoglutarate | ontosight.aijncollegeonline.co.in |
| Stability | Chemically unstable | wikipedia.orgvedantu.com |
Rationale for Utilizing Oxalosuccinic Acid Barium Salt as a Research Reagent
The inherent instability of free oxalosuccinic acid makes it difficult to isolate, store, and use in experimental settings. wikipedia.orgkarger.com It readily decarboxylates, especially in the presence of certain metal ions. To circumvent this issue, biochemists have long utilized its salt forms, with the barium salt being particularly noted for its stability. ontosight.aiannualreviews.org The preparation of oxalosuccinic acid as a stable barium salt allows researchers to have a reliable source of this key metabolic intermediate for various in vitro studies. annualreviews.org
The use of this compound serves several key purposes in biochemical research:
Enzyme Characterization: It is used as a substrate to study the kinetics and mechanisms of enzymes involved in the citric acid cycle, most notably isocitrate dehydrogenase. annualreviews.org Researchers can investigate how the enzyme interacts with its substrate and the factors that influence the rates of both oxidation and decarboxylation. wikipedia.org
Pathway Elucidation: By providing oxalosuccinate to cell-free extracts or purified enzyme systems, scientists can confirm its role and study the subsequent steps in a metabolic pathway. annualreviews.org
Precursor for Synthesis: It can serve as a starting material or intermediate in the chemical or enzymatic synthesis of other compounds related to the citric acid cycle. ontosight.ai
The stability of the barium salt ensures that researchers are working with the intended molecule, allowing for more accurate and reproducible experimental results in the study of cellular respiration and metabolism. ontosight.aiannualreviews.org
Overview of Research Paradigms Involving Oxalosuccinate Metabolism
The study of oxalosuccinate metabolism employs several research paradigms to understand its formation, conversion, and the enzymes involved. These experimental approaches range from classical enzymology to more recent molecular and metabolic analyses.
One primary research paradigm involves in vitro enzyme assays . This approach uses purified enzymes, such as isocitrate dehydrogenase, and substrates like isocitrate or oxalosuccinate to study the reaction in a controlled environment. Researchers can monitor the reaction by measuring the production of NADH spectrophotometrically or by tracking the release of CO₂ from labeled substrates. This allows for the detailed characterization of enzyme kinetics and the influence of cofactors like NAD+/NADP+ and metal ions such as Mn²+ or Mg²+. wikipedia.org
Another significant paradigm is the use of isotopic labeling . By using substrates labeled with isotopes (e.g., ¹⁴C-labeled isocitrate), scientists can trace the path of carbon atoms through the reaction sequence. This method was instrumental in confirming that oxalosuccinate is indeed the intermediate that undergoes decarboxylation to form α-ketoglutarate.
More recent research has focused on the diversity of enzymes involved in oxalosuccinate metabolism. For instance, studies have identified non-decarboxylating isocitrate dehydrogenase variants . nih.gov Unlike conventional isocitrate dehydrogenases that tightly couple oxidation and decarboxylation, some enzymes, like the one from Hydrogenobacter thermophilus, catalyze only the oxidation of isocitrate to oxalosuccinate without promoting its immediate decarboxylation. nih.gov This has led to the paradigm of viewing this enzyme as an oxalosuccinate reductase, catalyzing the reversible conversion between isocitrate and oxalosuccinate. nih.gov
Furthermore, research into the reductive tricarboxylic acid cycle , a pathway used by some bacteria to fix carbon dioxide, has revealed novel enzymes. Studies have identified enzymes that catalyze the carboxylation of 2-oxoglutarate to form oxalosuccinate, a reaction that is essentially the reverse of the step in the Krebs cycle. nih.gov This research paradigm investigates how organisms can synthesize key metabolites from simple precursors, with oxalosuccinate being a central, albeit transient, product. nih.gov
| Enzyme | Reaction Catalyzed | Metabolic Pathway | Reference |
|---|---|---|---|
| Isocitrate Dehydrogenase (IDH) | Oxidative decarboxylation of isocitrate to α-ketoglutarate via oxalosuccinate | Citric Acid Cycle | wikipedia.orgwikipedia.org |
| Oxalosuccinic Decarboxylase | Decarboxylation of oxalosuccinate to α-ketoglutarate | Citric Acid Cycle | jncollegeonline.co.infunaab.edu.ng |
| Non-decarboxylating Isocitrate Dehydrogenase | Oxidation of isocitrate to oxalosuccinate (reversible) | Varies (e.g., in Hydrogenobacter thermophilus) | nih.gov |
| Carboxylating Factor for ICDH (CFI) | Carboxylation of 2-oxoglutarate to form oxalosuccinate | Reductive Carboxylation | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
barium(2+);2-(carboxymethyl)-3-oxobutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVPYUFTSJMQBK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)O.[Ba+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Perspectives on the Elucidation of Oxalosuccinate Metabolism
Early Investigations into the Tricarboxylic Acid Cycle and its Intermediates
The foundation for understanding oxalosuccinate metabolism was laid in the 1930s through pioneering research into cellular respiration. A significant breakthrough came from the work of Albert Szent-Györgyi, who, in 1935, utilized minced pigeon breast muscle to study oxidative reactions. nobelprize.orgwikipedia.org This tissue was particularly suitable as it maintained its oxidative capacity well after being mechanically disintegrated. nobelprize.orgwikipedia.org Szent-Györgyi's investigations revealed the rapid oxidation of several C4-dicarboxylic acids—succinic, fumaric, malic, and oxaloacetic acids—and he was the first to propose that these molecules played a catalytic role in respiration. nobelprize.org
Building on this, Hans Krebs, in 1937, discovered that citrate (B86180) could also act as a catalyst in a similar manner to the dicarboxylic acids studied by Szent-Györgyi. nobelprize.org This led him to formulate the theory of the citric acid cycle, a series of chemical reactions used by aerobic organisms to release stored energy. wikipedia.org The cycle, which takes place in the mitochondria, involves the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide. nih.govencyclopedia.pub The initial formulation of this pathway, later known as the Krebs cycle or tricarboxylic acid (TCA) cycle, provided a comprehensive framework that connected the oxidation of various metabolites. nih.govresearchgate.net The net result of the cycle is the production of energy in the form of ATP and reducing agents like NADH and FADH2. wikipedia.org Early evidence supporting the cycle included the catalytic stimulation of oxidation by these acids and the use of inhibitors like malonate, which specifically blocks the enzyme succinate (B1194679) dehydrogenase, leading to the accumulation of succinate. nobelprize.org
Interactive Data Table: Key Early Intermediates of the TCA Cycle
| Intermediate | Discoverer/Key Contributor(s) | Key Finding | Year |
|---|---|---|---|
| Succinic Acid, Fumaric Acid, Malic Acid | Albert Szent-Györgyi | Demonstrated their rapid oxidation and catalytic role in respiration. nobelprize.org | 1935 |
| Citric Acid | Hans Krebs | Found to act as a respiratory catalyst, leading to the cycle's formulation. nobelprize.org | 1937 |
| Acetyl-CoA | - | Identified as the fuel input for the cycle, derived from various nutrients. researchgate.net | - |
Seminal Discoveries of Oxalosuccinic Acid's Role in Enzymatic Transformations
While the initial framework of the TCA cycle was established in 1937, oxalosuccinic acid was not immediately identified as a component. Its existence as an intermediate was postulated by Martius and Knoop. nobelprize.org However, it was not until 1948 that its role was definitively established through the work of Severo Ochoa. nobelprize.orgwikipedia.org Ochoa demonstrated the biosynthesis of tricarboxylic acids and was able to prepare and characterize oxalosuccinic acid. wikipedia.org
Oxalosuccinic acid is a highly unstable six-carbon keto acid that functions as a transient intermediate in the TCA cycle. wikipedia.org It is formed during the oxidative decarboxylation of isocitrate to α-ketoglutarate (also known as 2-oxoglutarate). wikipedia.orgoxfordreference.com This crucial transformation is catalyzed by the enzyme isocitrate dehydrogenase. creative-proteomics.com The reaction proceeds in two steps that occur at the enzyme's active site:
Oxidation: Isocitrate is first oxidized, with NAD+ acting as the electron acceptor, to form the enzyme-bound intermediate, oxalosuccinate. wikipedia.orgcreative-proteomics.com
Decarboxylation: Due to its instability as a beta-keto acid, oxalosuccinate then undergoes decarboxylation (loss of a carbon dioxide molecule) to yield the five-carbon molecule α-ketoglutarate. researchgate.netwikipedia.org
The transient nature of oxalosuccinate, remaining bound to the enzyme until its conversion, made its direct isolation and study from active biological systems exceptionally challenging. researchgate.netoxfordreference.com
Interactive Data Table: Enzymatic Conversion of Isocitrate
| Substrate | Enzyme | Coenzyme | Intermediate | Product |
|---|
Evolution of Methodologies for Studying Unstable Metabolic Intermediates using Stabilized Salts
The inherent instability of key metabolic intermediates like oxalosuccinic acid posed a significant barrier to their study. wikipedia.org These compounds often exist for only fleeting moments within a cell, making their isolation for analysis and use in in vitro experiments difficult. To overcome this challenge, biochemists developed methods to stabilize these molecules by converting them into their salt forms. nih.govsemanticscholar.org The formation of a salt can significantly improve the stability of a compound, making it suitable for storage and handling in a laboratory setting. nih.govsemanticscholar.orgresearchgate.net
In the case of oxalosuccinic acid, the barium salt proved to be a pivotal tool for research. ontosight.ai By reacting the unstable oxalosuccinic acid with a barium compound, a more stable barium oxalosuccinate salt is formed. ontosight.ai This stabilized form allows researchers to bypass the difficulties associated with the transient nature of the free acid. The barium salt can be stored and used as a reagent in biochemical assays to investigate the kinetics and mechanisms of enzymes like isocitrate dehydrogenase and to study the broader regulation of the citric acid cycle. ontosight.ai This approach of using stabilized salts has become a common and essential strategy in metabolic research, enabling detailed investigation of otherwise ephemeral compounds. nih.govsemanticscholar.orgfrontiersin.org
Interactive Data Table: Comparison of Oxalosuccinic Acid and its Barium Salt
| Property | Oxalosuccinic Acid | Oxalosuccinic Acid Barium Salt |
|---|---|---|
| Chemical Formula (Acid) | C6H6O7 wikipedia.org | - |
| Chemical Formula (Salt) | - | C6H4BaO7 |
| Stability | Unstable, transient intermediate. wikipedia.org | More stable, suitable for storage and research. ontosight.ai |
| State in TCA Cycle | Enzyme-bound intermediate. oxfordreference.com | Not naturally present in the cycle. |
| Primary Use | - | Laboratory reagent for biochemical assays. ontosight.ai |
Oxalosuccinic Acid in Central Metabolic Pathways
The Tricarboxylic Acid (TCA) Cycle: Oxalosuccinate as an Obligate Intermediatewikipedia.orguwec.edunih.govyoutube.com
The TCA cycle, also known as the Krebs cycle or citric acid cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.org Within this cycle, oxalosuccinate holds a key position as an unstable intermediate. wikipedia.orgvedantu.com
Formation of Oxalosuccinate from Isocitratewikipedia.orguwec.edunih.gov
The journey of oxalosuccinate begins with its precursor, isocitrate. In a crucial step of the TCA cycle, isocitrate undergoes oxidation to form oxalosuccinate. wikipedia.orgaklectures.com This reaction is catalyzed by the enzyme isocitrate dehydrogenase. libretexts.org The process involves the removal of a pair of hydrogen atoms from isocitrate. doubtnut.com Specifically, isocitrate, a secondary alcohol, is oxidized to the ketone, oxalosuccinate. libretexts.orgwikipedia.org This initial oxidation is a critical event that sets the stage for the subsequent decarboxylation step. aklectures.com
Enzymatic Transformations Catalyzed by Isocitrate Dehydrogenasewikipedia.orguwec.edunih.govyoutube.comwikipedia.org
The enzyme isocitrate dehydrogenase (IDH) is the master catalyst governing the fate of oxalosuccinate in the TCA cycle. wikipedia.orgwikipedia.org It facilitates both the oxidation of isocitrate and the subsequent decarboxylation of the oxalosuccinate intermediate. uwec.eduleebio.com
Specificity of Isocitrate Dehydrogenase for Oxalosuccinate
The interaction between isocitrate dehydrogenase and its substrates is highly specific. While the enzyme binds isocitrate to initiate the reaction, oxalosuccinate is believed to be a tightly bound, enzyme-intermediate that is not released from the enzyme's active site before decarboxylation occurs. nih.gov However, some forms of isocitrate dehydrogenase, particularly non-decarboxylating types found in certain bacteria, can catalyze the reversible conversion of isocitrate to oxalosuccinate without immediate decarboxylation. nih.govasm.org In eukaryotes, the NAD+-linked isocitrate dehydrogenase found in mitochondria cannot use oxalosuccinate as a substrate directly, highlighting the integrated nature of the oxidation and decarboxylation steps in this form of the enzyme. wikipedia.org
Role of Coenzymes (NAD+/NADP+) in Oxalosuccinate-Dependent Reactionswikipedia.orguwec.edu
The oxidative steps catalyzed by isocitrate dehydrogenase are dependent on the presence of electron-accepting coenzymes, either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). wikipedia.orguwec.edu In the mitochondrial TCA cycle, the primary isoform of isocitrate dehydrogenase (IDH3) utilizes NAD+ as the electron acceptor, which is reduced to NADH. wikipedia.orgnih.gov Other isoforms of the enzyme (IDH1 and IDH2), found in the cytosol and mitochondria, use NADP+, converting it to NADPH. wikipedia.orgnih.gov The choice of coenzyme is significant as NADH primarily feeds into the electron transport chain for ATP production, while NADPH is a key reducing agent in various biosynthetic pathways and antioxidant defense systems. nih.govnih.gov
Interconnections of Oxalosuccinate Metabolism with Other Biochemical Pathways
The metabolism of oxalosuccinate is intrinsically linked to several other major biochemical pathways, underscoring the interconnectedness of cellular metabolism. The intermediates of the citric acid cycle, including the precursor and successor of oxalosuccinate, serve as crucial branch points.
Amino Acid Metabolism: The product of oxalosuccinate decarboxylation, α-ketoglutarate, is a key keto acid that can be converted into the amino acid glutamate (B1630785) through transamination. This makes the metabolic flux through oxalosuccinate a direct link to amino acid biosynthesis and degradation. goong.com Consequently, pathways involving amino acids such as proline and arginine are also connected.
Gluconeogenesis: The citric acid cycle plays a vital role in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. wikipedia.orgfunaab.edu.ng While oxalosuccinate itself is not a direct precursor, its position in the cycle is critical. The intermediates of the TCA cycle, such as oxaloacetate derived from the cycle's progression, can be shunted towards gluconeogenesis. wikipedia.org Therefore, the rate of oxalosuccinate formation and conversion influences the availability of these precursors.
Fatty Acid Metabolism: The complete oxidation of fatty acids produces acetyl-CoA, which enters the citric acid cycle to generate energy. wikipedia.org The efficient functioning of the cycle, including the steps involving oxalosuccinate, is essential for the energy derivation from fats.
Reductive Tricarboxylic Acid Cycle: In some organisms, a reversal of the Krebs cycle, known as the reductive TCA cycle, can occur for carbon fixation. In this context, the carboxylation of α-ketoglutarate to form isocitrate can proceed via an oxalosuccinate intermediate. nih.govweizmann.ac.il For example, Hydrogenobacter thermophilus utilizes an ATP-dependent enzyme to carboxylate 2-oxoglutarate to oxalosuccinate, which is then reduced to isocitrate. weizmann.ac.il
Table 2: Interconnections of Oxalosuccinate Metabolism
| Connected Pathway | Key Intermediate(s) | Metabolic Role |
|---|---|---|
| Amino Acid Synthesis | α-Ketoglutarate | Precursor for glutamate, proline, arginine |
| Gluconeogenesis | Oxaloacetate | Precursor for glucose synthesis |
| Fatty Acid Oxidation | Acetyl-CoA | Fuel for the citric acid cycle |
| Reductive TCA Cycle | α-Ketoglutarate, Isocitrate | Carbon fixation |
The study of oxalosuccinate and its metabolic crossroads provides valuable insights into the regulation and integration of major metabolic pathways within the cell. Alterations in the flux through this intermediate can have significant impacts on cellular energy status and biosynthetic capabilities. ontosight.ai
Methodological Applications of Oxalosuccinic Acid Barium Salt in Biochemical Investigations
Preparation and Stabilization of Oxalosuccinic Acid for In Vitro Enzymatic Studies
The inherent instability of oxalosuccinic acid, which readily undergoes decarboxylation, necessitates specific strategies for its preparation and stabilization for use in in vitro enzymatic assays. The barium salt form provides a significant advantage in this regard, offering enhanced stability compared to the free acid. ontosight.ai
Historically, the isolation of metabolic intermediates as their barium salts was a common practice. For instance, argininosuccinate (B1211890) was isolated from enzymatic reactions as an alcohol-insoluble barium salt, a step that was crucial for its characterization. annualreviews.org This principle of using barium salts for stabilization and isolation is applicable to oxalosuccinic acid as well.
For in vitro studies, oxalosuccinic acid can be generated through several methods. Enzymatic synthesis, involving the incubation of isocitric acid with isocitrate dehydrogenase (IDH) and NAD⁺, followed by purification, is one approach. Chemical synthesis via the hydrolysis of a triethyl ester precursor is another route. However, the instability of the product remains a concern. The formation of the barium salt helps to mitigate this instability.
Several factors are critical for stabilizing oxalosuccinic acid during enzymatic assays:
pH Control: Maintaining a pH between 7.4 and 7.8 is crucial to minimize non-enzymatic decarboxylation.
Low Temperature: Conducting assays at low temperatures, such as 4°C, significantly slows the degradation of oxalosuccinic acid.
Metal Ion Chelators: While certain metal ions are required for IDH activity, their presence can also promote the decarboxylation of oxalosuccinate. Careful control of metal ion concentrations is therefore necessary.
The use of the more stable barium salt of oxalosuccinic acid allows for more reliable and reproducible kinetic studies of enzymes that utilize this intermediate.
Utilization in Reconstituted Metabolic Systems
Reconstituted metabolic systems, where purified enzymes are combined to mimic a specific metabolic pathway in vitro, are powerful tools for studying metabolic regulation. acs.orgnih.gov The use of oxalosuccinic acid barium salt is particularly valuable in the reconstitution of the tricarboxylic acid (TCA) cycle.
In studies of the TCA cycle in organisms like Synechocystis sp. PCC 6803, where the in vivo concentrations of oxaloacetate are extremely low, in vitro reconstitution of oxaloacetate metabolism is essential to understand its regulation. nih.gov Similarly, the instability of oxalosuccinic acid makes its direct study in vivo challenging. By using the stabilized barium salt, researchers can introduce a known quantity of this intermediate into a reconstituted system and observe the activity of subsequent enzymes in the pathway.
For example, a reconstituted system could include isocitrate dehydrogenase, the enzyme that produces oxalosuccinate, and the subsequent enzyme, which in most organisms is the same enzyme that catalyzes the decarboxylation to α-ketoglutarate. openstax.org In specialized organisms or under specific conditions, other enzymes might interact with oxalosuccinate. The use of its barium salt allows for the precise investigation of these interactions in a controlled environment.
Application in Elucidating Enzyme Mechanisms through Substrate Analogs
Substrate analogs are invaluable tools for elucidating the mechanisms of enzyme action. While oxalosuccinic acid itself is a natural substrate, its stabilized barium salt can be used in a manner akin to a substrate analog to probe the active sites of enzymes. For instance, by providing a stable source of oxalosuccinate, researchers can study the binding and catalytic steps of isocitrate dehydrogenase in greater detail.
Furthermore, derivatives of oxalosuccinic acid can be synthesized and their barium salts used to investigate the structural and chemical requirements of the enzyme's active site. This approach is analogous to the use of compounds like tricarballylate (B1239880) and fluorocitrate as competitive inhibitors to study the mechanism of aconitase. researchgate.net
The ability to introduce a stable form of the intermediate allows for various experimental designs, including:
Kinetic Inhibition Studies: Investigating how the presence of oxalosuccinate affects the binding and turnover of other substrates or inhibitors.
Spectroscopic Analysis: Trapping the enzyme-substrate complex for analysis by techniques like X-ray crystallography or NMR to determine the precise interactions between the enzyme and oxalosuccinate.
Mutational Analysis: Combining the use of this compound with site-directed mutagenesis of the enzyme to identify key amino acid residues involved in binding and catalysis.
Integration into Isotopic Labeling Strategies for Metabolomics and Flux Analysis
Isotopic labeling is a cornerstone of modern metabolomics and metabolic flux analysis, allowing researchers to trace the flow of atoms through metabolic pathways. nih.govnih.govfrontiersin.org The use of isotopically labeled oxalosuccinic acid, stabilized as its barium salt, can provide critical insights into the dynamics of the TCA cycle and related pathways.
Synthesis of Isotopically Labeled Oxalosuccinate for Tracer Studies
The synthesis of isotopically labeled oxalosuccinate is a prerequisite for its use in tracer studies. This can be achieved by starting with an isotopically labeled precursor, such as ¹³C- or ¹⁴C-labeled isocitrate, and using enzymatic synthesis with isocitrate dehydrogenase. The resulting labeled oxalosuccinate can then be stabilized as its barium salt for subsequent experiments.
Alternatively, chemical synthesis methods can be adapted to incorporate isotopic labels at specific positions within the molecule. This allows for more targeted investigations into specific reaction mechanisms.
Tracing Carbon Flow through Oxalosuccinate-Dependent Reactions
Once a labeled form of this compound is available, it can be introduced into cellular systems or reconstituted metabolic systems to trace the flow of the isotopic label. This allows for the quantification of flux through oxalosuccinate-dependent reactions.
For example, by using ¹³C-labeled oxalosuccinate and analyzing the isotopic enrichment in downstream metabolites like α-ketoglutarate, glutamate (B1630785), and other TCA cycle intermediates using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can determine the rate of its conversion and its contribution to various metabolic pools. nih.govfrontiersin.org This approach is particularly useful for understanding metabolic reprogramming in diseases like cancer, where mutations in isocitrate dehydrogenase can lead to altered metabolic fluxes. acs.org
Methodologies for the Quantitative Assessment of Oxalosuccinate-Dependent Enzyme Activity
The quantitative assessment of enzyme activity is fundamental to biochemical research. For enzymes that produce or consume oxalosuccinate, the instability of this intermediate poses a significant challenge. The use of this compound can facilitate more accurate and reliable enzyme assays.
One common method for assaying dehydrogenase activity is to monitor the change in absorbance of the nicotinamide (B372718) cofactor (NADH or NADPH) at 340 nm. When studying the reverse reaction of isocitrate dehydrogenase (the carboxylation of α-ketoglutarate), providing a stable supply of oxalosuccinate as its barium salt can allow for a direct measurement of its reduction to isocitrate by monitoring the oxidation of NADPH.
In a study of a novel enzyme system in Hydrogenobacter thermophilus, a carboxylating factor for ICDH (CFI) was identified that carboxylates 2-oxoglutarate to form oxalosuccinate. nih.gov The product was detectable only at low temperatures, highlighting its instability. The use of the barium salt could have potentially stabilized the product for easier quantification.
Below is a table summarizing key parameters and findings from relevant studies.
| Parameter | Finding/Method | Reference |
| Enzyme | Isocitrate Dehydrogenase (IDH) | openstax.org |
| Substrate | Isocitrate, Oxalosuccinate | openstax.org |
| Product | Oxalosuccinate, α-Ketoglutarate | openstax.org |
| Assay Method | Spectrophotometric (monitoring NADH/NADPH at 340 nm) | |
| Stabilization | pH control (7.4-7.8), low temperature (4°C) | |
| Isotopic Labeling | ¹³C or ¹⁴C labeling | nih.govnih.govfrontiersin.org |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | nih.govnih.govfrontiersin.org |
Research on Enzymes Interacting with Oxalosuccinate
Purification and Biochemical Characterization of Isocitrate Dehydrogenase Isoforms
Isocitrate dehydrogenase (IDH) is a key enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. wikipedia.org This process occurs in two steps, involving the initial oxidation of isocitrate to the unstable intermediate oxalosuccinate, followed by decarboxylation. mdpi.com IDH exists in multiple isoforms, which have been purified and characterized from a wide range of organisms, including bacteria, fungi, plants, and animals. nih.gov
These isoforms can be broadly categorized based on their cofactor specificity: NAD⁺-dependent IDH (EC 1.1.1.41) and NADP⁺-dependent IDH (EC 1.1.1.42). nih.gov In humans, three main isoforms are recognized: IDH1, IDH2, and IDH3. wikipedia.orgmdpi.com IDH3 is an NAD⁺-dependent enzyme found in the mitochondria and is a critical component of the citric acid cycle. wikipedia.org In contrast, IDH1 and IDH2 are NADP⁺-dependent and are located in the cytosol, peroxisomes, and mitochondria, where they participate in reactions outside of the main citric acid cycle. wikipedia.org
The purification of these isoforms often involves techniques like chromatography. For instance, recombinant isocitrate dehydrogenase from the marine microalga Phaeodactylum tricornutum (PtIDH2) was overexpressed, purified, and characterized. frontiersin.org Similarly, the IDH from the acidophilic micrarchaeon 'Candidatus Mancarchaeum acidiphilum' (MhIDH) was recombinantly produced in Escherichia coli and purified for biochemical analysis. researchgate.net
Biochemical characterization of these purified isoforms reveals differences in their kinetic properties, optimal pH, and cofactor requirements. For example, MhIDH displays optimal activity around pH 8 and is specific for NADP⁺, though it can utilize various divalent cations as cofactors. researchgate.net The characterization of IDH from Hydrogenobacter thermophilus revealed it to be a nondecarboxylating IDH, catalyzing the conversion between isocitrate and oxalosuccinate without subsequent decarboxylation. asm.orgresearchgate.net
Table 1: Comparison of Isocitrate Dehydrogenase Isoforms
| Feature | NAD⁺-dependent IDH (e.g., IDH3) | NADP⁺-dependent IDH (e.g., IDH1, IDH2) | Nondecarboxylating IDH (e.g., from H. thermophilus) |
|---|---|---|---|
| EC Number | 1.1.1.41 | 1.1.1.42 | - |
| Cofactor | NAD⁺ | NADP⁺ | NAD⁺ |
| Primary Location | Mitochondria | Cytosol, Peroxisomes, Mitochondria | Varies (e.g., H. thermophilus) |
| Primary Function | Citric Acid Cycle | Various metabolic pathways | Reductive Tricarboxylic Acid Cycle |
| Product | α-ketoglutarate, CO₂, NADH | α-ketoglutarate, CO₂, NADPH | Oxalosuccinate |
This table provides a general comparison. Specific properties may vary between organisms.
Kinetic and Mechanistic Studies of Isocitrate Dehydrogenase with Oxalosuccinate Substrate
Studies on E. coli IDH and porcine heart mitochondrial IDH have suggested a random sequential binding of substrates. nih.gov The reaction involves the oxidation of the secondary alcohol group of isocitrate to a ketone (oxalosuccinate), followed by the decarboxylation of the β-carboxyl group to yield α-ketoglutarate. wikipedia.org
Interestingly, research on the isocitrate dehydrogenase from Hydrogenobacter thermophilus has identified it as a "nondecarboxylating" IDH. asm.org This enzyme primarily catalyzes the oxidation of isocitrate to oxalosuccinate, which is then released as the product rather than undergoing immediate decarboxylation. asm.orgresearchgate.net This finding suggests that oxalosuccinate reductase may represent an ancestral form of isocitrate dehydrogenase. asm.orgnih.gov The kinetic mechanism for the oxidation reaction catalyzed by this enzyme was proposed to be a rapid equilibrium random-order mechanism. asm.orgresearchgate.netnih.gov
Kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), have been determined for various IDH isoforms with their substrates. For instance, the recombinant PtIDH2 from the marine microalga Phaeodactylum tricornutum exhibited different Km values for isocitrate depending on the divalent metal ion present (Mn²⁺ or Mg²⁺). frontiersin.org
Table 2: Kinetic Parameters of Select Isocitrate Dehydrogenases
| Enzyme Source | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (μM⁻¹s⁻¹) | Cofactor/Condition |
|---|---|---|---|---|---|
| Phaeodactylum tricornutum (PtIDH2) | Isocitrate | 42.69 ± 8.2 | - | 2.90 | NADP⁺, Mn²⁺ |
| Phaeodactylum tricornutum (PtIDH2) | Isocitrate | 14.24 ± 1.01 | - | 1.80 | NADP⁺, Mg²⁺ |
| 'Candidatus Mancarchaeum acidiphilum' (MhIDH) | DL-Isocitrate | 53.03 ± 5.63 | 38.48 ± 1.62 | 0.725 ± 0.108 | NADP⁺, Mg²⁺ |
| 'Candidatus Mancarchaeum acidiphilum' (MhIDH) | NADP⁺ | 1940 ± 120 | 43.99 ± 1.46 | 0.0227 ± 0.002 | DL-Isocitrate, Mg²⁺ |
Data sourced from frontiersin.orgresearchgate.net. Note that direct comparison of kcat values may not be possible without standardized reporting.
Allosteric Regulation and Modulation of Oxalosuccinate-Forming/Consuming Enzymes
Allosteric regulation is a critical mechanism for controlling enzyme activity, where a molecule binds to a site other than the active site, inducing a conformational change that alters the enzyme's function. fiveable.mewikipedia.orgbritannica.com This allows for rapid and reversible adjustments to metabolic pathways. fiveable.me
Isocitrate dehydrogenase is a classic example of an allosterically regulated enzyme. The activity of NAD⁺-IDH, for instance, is often dependent on the concentration of intracellular AMP. nih.gov A decrease in AMP concentration can lead to reduced NAD⁺-IDH activity, thereby inhibiting the tricarboxylic acid cycle. nih.gov Conversely, molecules like ADP can act as allosteric activators. nih.gov High levels of ATP, a product of energy metabolism, can act as a negative allosteric modulator of enzymes like phosphofructokinase, a key enzyme in glycolysis. wikipedia.orglibretexts.org
In the context of oxalosuccinate metabolism, the enzymes that produce or consume it are subject to intricate allosteric control. For human NAD-dependent isocitrate dehydrogenase (IDH3), which exists as a complex heterooctamer, metabolites such as citrate (B86180) (CIT), ADP, ATP, and NADH act as allosteric or competitive regulators. nih.gov The binding of these effectors to allosteric sites can stabilize the enzyme in either an active or inactive conformation, thereby modulating the rate of isocitrate conversion to α-ketoglutarate via the oxalosuccinate intermediate. nih.gov This regulation ensures that the flow of metabolites through the citric acid cycle is tightly coupled to the cell's energetic and biosynthetic needs.
Structural Biology of Oxalosuccinate-Binding Enzyme Active Sites
The active site of isocitrate dehydrogenase is a highly conserved region that facilitates the binding of isocitrate, the metal cofactor (typically Mg²⁺ or Mn²⁺), and the nicotinamide (B372718) cofactor (NAD⁺ or NADP⁺). wikipedia.org Structural studies, primarily through X-ray crystallography, have provided detailed insights into the architecture of this site and the interactions that govern catalysis. nih.govnih.govnih.govacs.org
The active site of each IDH dimer contains conserved amino acid sequences responsible for binding the substrates. wikipedia.org Isocitrate is held in place by hydrogen bonds with residues such as tyrosine, serine, asparagine, and arginine. wikipedia.org The divalent metal ion is crucial for catalysis, chelating to the C1 carboxylate and C2 hydroxyl groups of isocitrate, which helps to stabilize the negative charges that form during the reaction. nih.gov
Structural analyses of E. coli IDH in complex with its substrates have revealed the conformational changes that occur during the catalytic cycle. nih.gov The binding of isocitrate and the cofactor induces a domain closure, bringing key catalytic residues into the correct orientation for the reaction to proceed. nih.gov Key residues, such as Lys230 and Tyr160 in E. coli IDH, have been identified as playing critical roles in the dehydrogenation and decarboxylation steps. nih.govucsf.edu Although oxalosuccinate is a transient intermediate, its binding mode can be inferred from the structures of the enzyme with isocitrate and product complexes. The structure of human IDH3 in a pseudo-Michaelis complex has allowed for the identification of key residues involved in binding the cofactor, substrate, and metal ion. nih.gov
Computational chemistry methods are also being employed to predict the active amino acids and understand the function of enzymes, including those that bind oxalosuccinate. nsf.gov These approaches can help to elucidate the role of both immediate and more distant residues in the active site's function. nsf.gov
Genetic Engineering and Mutagenesis Studies of Isocitrate Dehydrogenase
Site-directed mutagenesis has been a powerful tool for probing the roles of specific amino acid residues in the catalytic mechanism of isocitrate dehydrogenase. By substituting key residues in the active site, researchers can assess their contribution to substrate binding and catalysis.
Studies on E. coli IDH have provided significant insights. For example, substituting Tyr160 with phenylalanine (Y160F) resulted in a drastic reduction in the enzyme's catalytic efficiency (kcat) with isocitrate as the substrate, while the Km remained largely unchanged. ucsf.edu This mutant, however, showed a higher kcat for the decarboxylation of oxalosuccinate. ucsf.edu The rate of reduction of oxalosuccinate back to isocitrate was significantly decreased in the Y160F mutant. ucsf.edu These findings suggest a crucial role for Tyr160 in the initial dehydrogenation step. nih.gov
Mutational analyses have also been used to investigate the allosteric regulation of IDH. For instance, mutations in human IDH1 and IDH2 are frequently observed in certain cancers and lead to the production of an oncometabolite, R-2-hydroxyglutarate. mdpi.com Genetic engineering has also been employed to explore the thermal properties and cofactor specificity of IDH from various organisms. frontiersin.org These studies, by altering the genetic blueprint of the enzyme, continue to unravel the intricate relationship between the structure and function of isocitrate dehydrogenase and its interaction with intermediates like oxalosuccinate.
Oxalosuccinate S Role in Diverse Biological Systems: Research Contexts
Microbial Metabolic Research Involving Oxalosuccinate Pathways
In the realm of microbiology, oxalosuccinate is a key intermediate in central carbon metabolism, particularly within the TCA cycle, which is fundamental for energy generation and providing precursors for biosynthesis. wikipedia.org
The TCA cycle in microorganisms is a tightly regulated pathway to meet the cell's energy and biosynthetic demands. The flux through the cycle is controlled at several key enzymatic steps. While not a primary allosteric effector itself, the formation and consumption of oxalosuccinate are intrinsically linked to a critical regulatory point in the cycle: the reaction catalyzed by isocitrate dehydrogenase.
This enzyme catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate, with oxalosuccinate as a transient, enzyme-bound intermediate. The regulation of isocitrate dehydrogenase, therefore, directly controls the flow of carbon through oxalosuccinate. In many bacteria, this enzyme is allosterically activated by ADP, signaling a low energy state, and inhibited by ATP and NADH, which indicate high energy levels. creative-proteomics.cominflibnet.ac.in This ensures that the rate of the TCA cycle, and thus the processing of oxalosuccinate, is responsive to the cell's energetic status. creative-proteomics.com
Key Regulatory Enzymes of the TCA Cycle in Microorganisms
| Enzyme | Activators | Inhibitors | Role in Relation to Oxalosuccinate |
|---|---|---|---|
| Isocitrate Dehydrogenase | ADP, Ca²+ | ATP, NADH | Catalyzes the conversion of isocitrate to α-ketoglutarate via the unstable intermediate oxalosuccinate. creative-proteomics.comteachmephysiology.com |
| Citrate (B86180) Synthase | - | ATP, NADH, Succinyl-CoA | Controls the entry of acetyl-CoA into the cycle, indirectly affecting the substrate pool for oxalosuccinate formation. creative-proteomics.cominflibnet.ac.in |
Metabolic engineering of microorganisms for the production of valuable chemicals often involves redirecting carbon flux through central metabolic pathways. Succinic acid, a C4-dicarboxylic acid, is a key platform chemical with numerous industrial applications. nih.gov In some engineered pathways, the production of succinic acid can proceed through a reductive branch of the TCA cycle or by manipulating the oxidative branch.
While the direct pathway from isocitrate to succinyl-CoA via oxalosuccinate and alpha-ketoglutarate is part of the oxidative TCA cycle, engineered strains may feature modified versions of these pathways to enhance the yield of specific products like succinic acid. nih.govresearchgate.net The efficiency of these engineered pathways depends on the activity of the enzymes involved, including isocitrate dehydrogenase, and the cellular balance of reducing equivalents like NADH. nih.gov
Plant Biochemical Studies: Oxalosuccinate in Photosynthetic and Respiratory Processes
In plants, the TCA cycle operates in the mitochondria and is central to respiration, providing ATP and carbon skeletons for various biosynthetic processes. nih.gov This cycle is intricately connected with photosynthesis, as the products of photosynthesis (sugars) are the primary fuel for respiration.
Oxalosuccinate exists as a transient intermediate in the mitochondrial TCA cycle of plant cells, linking the oxidation of isocitrate to the production of alpha-ketoglutarate. This step is a key source of NADH for the electron transport chain. The rate of this reaction, and therefore the flux through oxalosuccinate, is influenced by the energy and redox state of the cell, which is in turn affected by the rate of photosynthesis. During periods of active photosynthesis, the export of photosynthates to the cytoplasm and mitochondria can modulate the activity of the TCA cycle. Furthermore, photorespiration, a process that occurs in photosynthetic organisms, is metabolically linked to the TCA cycle, as it involves the metabolism of amino acids that can be derived from or feed into the cycle's intermediates. researchgate.netnih.gov
Research on Mammalian Cell Metabolism and Energy Homeostasis via Oxalosuccinate
In mammalian cells, the TCA cycle is the final common pathway for the oxidation of carbohydrates, lipids, and amino acids, occurring within the mitochondria. wikipedia.org Oxalosuccinate's role as an intermediate in the isocitrate dehydrogenase reaction is fundamental to cellular energy production. The NADH generated at this step is a primary electron donor to the oxidative phosphorylation pathway, driving the synthesis of the majority of the cell's ATP. nih.gov
The regulation of the TCA cycle is crucial for maintaining energy homeostasis. nih.gov The activity of isocitrate dehydrogenase, the enzyme that transiently forms oxalosuccinate, is tightly controlled. It is allosterically activated by ADP and inhibited by ATP and NADH, ensuring that the rate of energy production matches the cell's demands. su.se This regulation is critical in tissues with high energy requirements, such as the brain, heart, and skeletal muscle.
In Vitro Models for Studying Metabolic Dysregulation Involving Oxalosuccinate
In vitro models, such as cultured cell lines and isolated mitochondria, are invaluable tools for investigating the intricacies of cellular metabolism and the aberrations that can occur in disease states. atcc.orgcriver.com
These model systems allow for the detailed study of metabolic pathways under controlled conditions. For instance, by using specific enzyme inhibitors or genetic manipulation techniques like CRISPR, researchers can probe the consequences of dysregulating specific steps of the TCA cycle. researchgate.net While oxalosuccinate itself is too unstable to be added directly to these systems, the activity of isocitrate dehydrogenase and the levels of its substrate (isocitrate) and product (alpha-ketoglutarate) can be measured to infer the flux through this intermediate.
Such studies are crucial for understanding the metabolic basis of various pathologies, including inherited metabolic disorders and cancer, where mutations in TCA cycle enzymes can lead to the accumulation of specific metabolites and subsequent cellular dysfunction. researchgate.net
Examples of In Vitro Models in Metabolic Research
| Model System | Application in Studying TCA Cycle Dysregulation | Relevance to Oxalosuccinate |
|---|---|---|
| Patient-derived Fibroblasts | Investigating the impact of genetic mutations on TCA cycle enzyme function. | Allows for the study of downstream effects of altered flux through the isocitrate dehydrogenase step. researchgate.net |
| Immortalized Cell Lines (e.g., HEK293, HepG2) | Creating specific gene knockouts or modifications to study the role of individual enzymes. researchgate.netresearchgate.net | Enables detailed analysis of the regulatory mechanisms governing the formation and conversion of oxalosuccinate. |
Applications as a Research Tool to Unravel Metabolic Basis of Conditions
Oxalosuccinic acid and its salts, such as oxalosuccinic acid barium salt, serve as specialized laboratory reagents for investigating fundamental metabolic pathways, particularly the Tricarboxylic Acid (TCA) Cycle, also known as the Krebs cycle. wikipedia.org As an unstable intermediate in this critical cycle, oxalosuccinate is a substrate for the enzyme isocitrate dehydrogenase (IDH), which catalyzes its conversion to alpha-ketoglutarate. wikipedia.orguwec.eduwikipedia.org This pivotal position allows researchers to use oxalosuccinate to probe the function and kinetics of IDH and gain insights into cellular respiration and energy metabolism. Understanding the mechanisms of enzymes like IDH is foundational for investigating the metabolic basis of various conditions.
The primary application of oxalosuccinate as a research tool is in the field of enzymology, specifically for the characterization of isocitrate dehydrogenases. By supplying oxalosuccinate directly, scientists can bypass the initial oxidation of isocitrate and measure specific steps of the enzymatic reaction. nih.govnih.gov This is crucial for distinguishing between different types of IDH enzymes and understanding their unique roles in metabolism. nih.govnih.gov
A significant research finding comes from the study of the isocitrate dehydrogenase in the bacterium Hydrogenobacter thermophilus. In this study, oxalosuccinate was used to determine that the bacterial enzyme is a nondecarboxylating IDH. nih.govnih.gov Unlike the more common form of IDH where oxalosuccinate is an enzyme-bound intermediate that is never released, the H. thermophilus IDH catalyzes the reduction of oxalosuccinate and releases it as the reaction product. wikipedia.orgnih.gov This research demonstrated that this particular enzyme facilitates the reversible conversion between isocitrate and oxalosuccinate, a distinct mechanism from the well-known decarboxylating IDHs. nih.govnih.gov Such studies are essential for understanding metabolic diversity and evolution. nih.gov
| Parameter | Observation | Significance | Citation |
|---|---|---|---|
| Reaction Catalyzed | Catalyzes the reduction of oxalosuccinate and the oxidation of isocitrate. It is a nondecarboxylating enzyme. | Demonstrates a distinct enzymatic mechanism compared to decarboxylating IDHs found in many other organisms. | nih.govnih.gov |
| Reaction Product | Chromatographic analysis confirmed that oxalosuccinate is released as a product of the oxidation reaction, rather than alpha-ketoglutarate. | Highlights its unique function in catalyzing the reversible conversion between isocitrate and oxalosuccinate. | nih.govnih.gov |
| Substrate Affinity | The enzyme showed extremely low affinity for its substrates, isocitrate and NAD+. | Suggests that this nondecarboxylating IDH may represent an ancestral form of the enzyme. | nih.govnih.gov |
| Inhibition | A product inhibition assay showed that NADH is a potent inhibitor of the enzyme's activity. | Provides insight into the regulatory mechanisms controlling the enzyme's function within the cell. | nih.govnih.gov |
Beyond specific enzymatic studies, this compound is proposed to have broader applications as a versatile substrate or inhibitor for use in various enzyme assays. These assays can help determine enzyme activities and kinetics, which is crucial for unraveling enzymatic regulation and identifying potential targets for metabolic manipulation in drug discovery. Furthermore, some biomedical suppliers suggest its use as a diagnostic tool for detecting anatomical irregularities related to calcium deposits in conditions such as aortic stenosis and nephrolithiasis, although specific research studies detailing this application are not prominent in the scientific literature.
| Application Area | Specific Use | Research Objective | Citation |
|---|---|---|---|
| Enzyme Kinetics & Characterization | Used as a direct substrate for isocitrate dehydrogenase (IDH). | To study reaction mechanisms, substrate affinity, and product formation, as demonstrated with nondecarboxylating IDH from H. thermophilus. | nih.govnih.gov |
| Metabolic Pathway Studies | Used to explore the Tricarboxylic Acid (TCA) cycle. | To gain insights into cellular respiration and energy generation, forming a basis for investigating metabolic disorders. | |
| Enzyme Assays | Acts as a substrate or inhibitor for enzymes within the TCA cycle. | To assay enzyme activities and kinetics, aiding in the identification of potential targets for drug discovery. |
Advanced Research Directions and Future Perspectives on Oxalosuccinate Biochemistry
Development of Novel Analytical Techniques for Oxalosuccinate and Related Metabolites
The inherent instability of oxalosuccinic acid presents a significant analytical challenge, necessitating the development of sophisticated techniques for its detection and quantification, along with other TCA cycle intermediates. Current research efforts are focused on enhancing the sensitivity, specificity, and temporal resolution of analytical methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a cornerstone technique for the simultaneous measurement of TCA cycle intermediates in various biological matrices. northwestern.educonsensus.app Recent advancements in LC-MS/MS methodologies have enabled the successful analysis of multiple TCA cycle metabolites with high reproducibility. nih.gov These methods are crucial for understanding the metabolic profiles of healthy versus diseased cells, such as in cancer, where alterations in TCA cycle intermediates are often observed. nih.gov
Future developments in this area are likely to include:
Improved derivatization strategies: Chemical derivatization can enhance the stability and ionization efficiency of TCA cycle intermediates, leading to improved detection by mass spectrometry.
Advanced chromatographic separations: The development of novel chromatography columns and elution gradients will allow for better separation of isomeric and isobaric metabolites, which can be a challenge in complex biological samples.
Isotope tracing techniques: The use of stable isotope-labeled precursors allows for the tracking of metabolic pathways and the determination of flux rates through the TCA cycle, providing a dynamic view of metabolism.
A summary of current and emerging analytical techniques for TCA cycle intermediates is presented in Table 7.1.
| Analytical Technique | Principle | Advantages | Challenges | Future Directions |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of metabolites by liquid chromatography followed by mass analysis. | High sensitivity, specificity, and ability to measure multiple analytes simultaneously. consensus.app | Ion suppression effects from complex matrices; instability of certain metabolites during extraction and analysis. | Development of more robust sample preparation methods and novel ionization techniques. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of metabolites by gas chromatography followed by mass analysis. | High chromatographic resolution and established libraries for compound identification. | Requires derivatization, which can be time-consuming and introduce variability. | Miniaturization of systems and development of faster derivatization protocols. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information. | Non-destructive, provides structural information, and can be used for in vivo measurements. | Lower sensitivity compared to mass spectrometry. | Higher field magnets and advanced probe designs to enhance sensitivity. |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation of charged metabolites in a capillary based on their electrophoretic mobility. | High separation efficiency, small sample volume requirements. | Lower loading capacity and sensitivity for some analytes. | Improved interface designs for coupling CE to MS and development of sensitive detection methods. |
Computational Modeling and Simulation of Oxalosuccinate-Associated Metabolic Networks
Computational modeling has become an indispensable tool for unraveling the complexities of metabolic networks, including the TCA cycle. northwestern.edufrontiersin.org These models allow researchers to simulate the dynamic behavior of metabolites and predict how the system will respond to various perturbations.
Kinetic models of the TCA cycle incorporate enzymatic reaction rates and the concentrations of substrates and products to simulate the flux of metabolites through the pathway. nih.govnih.gov Such models have been instrumental in understanding the regulation of key enzymes like isocitrate dehydrogenase, which catalyzes the conversion of isocitrate to α-ketoglutarate via the unstable oxalosuccinate intermediate. nih.govnih.govdiabetesjournals.org These in silico analyses can predict the effects of allosteric regulators, such as ATP, ADP, and NADH, on the activity of isocitrate dehydrogenase and, consequently, on the transient concentration of oxalosuccinate. nih.gov
Future directions in the computational modeling of oxalosuccinate-associated networks include:
Multi-scale modeling: Integrating detailed kinetic models of the TCA cycle with larger-scale models of cellular metabolism to understand the interplay between different pathways.
Stochastic modeling: Accounting for the inherent randomness in biochemical reactions, which can be particularly important for low-abundance molecules like oxalosuccinate.
Integration of experimental data: Combining computational models with experimental data from techniques like fluxomics and metabolomics to create more accurate and predictive models of metabolic networks.
Table 7.2 provides an overview of different computational modeling approaches used to study the TCA cycle.
| Modeling Approach | Description | Applications in Oxalosuccinate Research | Future Perspectives |
| Kinetic Modeling | Uses ordinary differential equations to describe the rate of change of metabolite concentrations based on enzyme kinetics. | Simulating the transient dynamics of oxalosuccinate and the influence of isocitrate dehydrogenase regulators. nih.gov | Integration with whole-cell models and incorporation of spatial information. |
| Flux Balance Analysis (FBA) | A constraint-based modeling approach that predicts steady-state reaction fluxes in a metabolic network. | Predicting the overall flux through the isocitrate dehydrogenase reaction under different conditions. | Dynamic FBA to capture temporal changes in metabolic fluxes. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the physical basis of biomolecular function. | Investigating the binding of substrates and regulators to isocitrate dehydrogenase and the catalytic mechanism. | Longer timescale simulations and the use of quantum mechanics/molecular mechanics (QM/MM) methods. |
Systems Biology Approaches to Understanding Oxalosuccinate Flux Control
A systems biology approach integrates experimental and computational methods to gain a holistic understanding of complex biological processes. In the context of oxalosuccinate biochemistry, this involves studying how the flux through the isocitrate dehydrogenase step is controlled and coordinated with the rest of cellular metabolism.
Metabolic flux analysis (MFA) is a key experimental technique in systems biology that uses isotope tracers to quantify the rates of metabolic reactions. nih.gov Temporal fluxomics, a more recent development, allows for the measurement of metabolic flux dynamics over time, providing insights into how metabolic pathways are rewired during processes like the cell cycle. nih.govfrontiersin.org Such studies have revealed that the flux through the TCA cycle is not constant but oscillates to meet the changing metabolic demands of the cell. nih.govfrontiersin.org
The control of flux through the isocitrate dehydrogenase reaction is a critical regulatory point in the TCA cycle. northwestern.edu This enzyme is allosterically regulated by a variety of molecules, including ADP, which acts as an activator, and NADH and ATP, which are inhibitors. researchgate.net The ratio of these molecules reflects the energy status of the cell and allows for the fine-tuning of TCA cycle activity to meet the cell's energy demands.
Future research in this area will likely focus on:
Integrating multi-omics data: Combining data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of TCA cycle regulation.
Single-cell analysis: Investigating metabolic heterogeneity within cell populations to understand how individual cells regulate their metabolic pathways.
Spatial metabolomics: Visualizing the distribution of metabolites within cells and tissues to understand the spatial organization of metabolic processes.
Exploration of Oxalosuccinate Analogues for Biochemical Probe Development
Given the transient nature of oxalosuccinate, the development of stable analogues could provide valuable tools for studying the enzymes that interact with it, primarily isocitrate dehydrogenase (IDH). While direct analogues of oxalosuccinate are not widely reported, significant progress has been made in developing inhibitors of IDH, which can serve as biochemical probes to investigate its function and regulation. frontiersin.org
A variety of small molecule inhibitors targeting both wild-type and mutant forms of IDH have been developed. consensus.appfrontiersin.orgresearchgate.net These inhibitors have been instrumental in elucidating the role of IDH in normal physiology and in diseases such as cancer, where mutations in IDH are common. frontiersin.orgnih.gov These compounds can be used to probe the active site of the enzyme, investigate its catalytic mechanism, and assess its role in cellular metabolism. nih.gov
The development of chemical probes for the broader TCA cycle is an active area of research. northwestern.edunih.gov This includes the synthesis of isotope-labeled versions of TCA cycle intermediates, which can be used in magnetic resonance spectroscopy to non-invasively monitor metabolic activity in vivo. northwestern.edunih.gov
Future directions in this area include:
Rational design of specific inhibitors: Using structural biology and computational chemistry to design highly specific and potent inhibitors of IDH and other TCA cycle enzymes.
Development of activity-based probes: Creating probes that covalently bind to the active site of enzymes, allowing for their visualization and quantification.
Synthesis of photoaffinity labels: Designing probes that can be activated by light to crosslink with their target proteins, enabling the identification of enzyme-substrate interactions.
Table 7.3 summarizes different classes of compounds used as biochemical probes for isocitrate dehydrogenase.
| Probe Type | Mechanism of Action | Applications |
| Competitive Inhibitors | Bind to the active site of the enzyme and compete with the natural substrate. | Studying the kinetic properties of the enzyme and its role in metabolic pathways. |
| Allosteric Inhibitors | Bind to a site on the enzyme other than the active site, inducing a conformational change that inhibits its activity. | Investigating the allosteric regulation of the enzyme and developing drugs with novel mechanisms of action. |
| Covalent Inhibitors | Form a covalent bond with the enzyme, leading to irreversible inhibition. | Identifying and labeling the active site of the enzyme for structural and functional studies. |
Unveiling Undiscovered Roles of Oxalosuccinate in Cellular Signaling and Regulation
While the primary role of TCA cycle intermediates is in energy metabolism and biosynthesis, there is growing evidence that some of these molecules also function as signaling molecules, regulating a variety of cellular processes. northwestern.edunih.govresearchgate.net For instance, succinate (B1194679) and α-ketoglutarate have been shown to play roles in inflammation, hypoxia signaling, and epigenetic regulation. nih.govfrontiersin.orgnih.govnih.gov
Succinate can act as an extracellular signaling molecule by binding to its receptor, SUCNR1, and can also influence intracellular signaling by inhibiting prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α). nih.govfrontiersin.org α-Ketoglutarate is a key cofactor for a large family of dioxygenases that are involved in epigenetic modifications and other regulatory processes. nih.gov
Given that oxalosuccinate is the immediate precursor to α-ketoglutarate, it is conceivable that its transient levels could have localized signaling effects, although this remains highly speculative due to its instability. The decarboxylation of oxalosuccinate to α-ketoglutarate is a key step in the TCA cycle, and any fluctuations in the rate of this reaction could potentially impact the availability of α-ketoglutarate for its signaling functions.
Future research may uncover previously unknown roles for TCA cycle intermediates in cellular signaling and regulation. This could involve:
Identifying novel metabolite receptors: Searching for new receptors and binding partners for TCA cycle intermediates.
Investigating the role of metabolite compartmentalization: Understanding how the localization of metabolites within different cellular compartments influences their signaling functions.
Exploring the crosstalk between metabolic and signaling pathways: Elucidating the mechanisms by which metabolic changes are translated into signaling events and vice versa.
The emerging roles of TCA cycle intermediates as signaling molecules are summarized in Table 7.4.
| Metabolite | Known Signaling Roles | Potential (Speculative) Role of Oxalosuccinate |
| Succinate | Extracellular signaling via SUCNR1; intracellular signaling through HIF-1α stabilization. nih.govfrontiersin.orgnih.gov | As a highly transient precursor, its direct signaling role is unlikely, but its formation and consumption rates influence the levels of other signaling intermediates. |
| α-Ketoglutarate | Cofactor for dioxygenases involved in epigenetics and other regulatory processes. nih.gov | The rate of oxalosuccinate decarboxylation directly controls the production of α-ketoglutarate, thereby influencing its availability for signaling. |
| Citrate (B86180) | Precursor for cytosolic acetyl-CoA, which is used for histone acetylation and fatty acid synthesis. | The flux through the initial steps of the TCA cycle, including the formation of the precursor to oxalosuccinate, impacts citrate levels. |
Q & A
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C, as light exposure accelerates decomposition into α-ketoglutaric acid .
- Aqueous Stability : Prepare solutions fresh and use immediately; instability in water is attributed to spontaneous decarboxylation at neutral pH .
- Dry-State Preservation : Keep under inert gas (e.g., argon) to minimize oxidative side reactions .
Advanced: How can researchers overcome challenges in detecting oxalosuccinic acid in metabolic flux studies?
Q. Methodological Answer :
- Enzyme Stabilization : Co-extract with isocitric dehydrogenase (IDH) to prevent dissociation from its enzyme complex, which stabilizes the compound during cell lysis .
- Derivatization : Use 2,4-dinitrophenylhydrazine to form stable hydrazone derivatives of α-ketoglutaric acid (its decarboxylation product), enabling indirect quantification via HPLC or GC-MS .
- Low-Temperature Extraction : Perform cell lysis at 4°C to reduce enzymatic activity that degrades oxalosuccinic acid .
Advanced: What experimental design considerations are critical for studying oxalosuccinic acid’s role in the TCA cycle?
Q. Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled substrates (e.g., ¹³C-glucose) to trace oxalosuccinic acid’s metabolic flux via NMR or LC-MS .
- Enzyme Inhibition : Apply IDH inhibitors (e.g., AGI-6780) to accumulate oxalosuccinic acid transiently for direct measurement .
- Ionic Strength Optimization : Maintain ionic strength at 0.2–0.3 using sulfate salts (not halides) to stabilize IDH activity in in vitro assays .
Advanced: How do contradictory reports on oxalosuccinic acid detection in plant vs. bacterial systems inform experimental protocols?
Q. Methodological Answer :
- Species-Specific Protocols : In plants, oxalosuccinic acid is often undetectable due to rapid enzymatic conversion; use bacterial models like Hydrogenobacter thermophilus TK-6, where it accumulates under specific conditions .
- Stabilization Additives : Include protease inhibitors (e.g., PMSF) and metal chelators (e.g., EDTA) during extraction to reduce non-specific degradation .
- Validation Controls : Compare results with knockout strains lacking IDH to confirm assay specificity .
Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify carboxylate resonances (δ ~170–180 ppm for carboxy carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₆H₆O₇Ba) with <5 ppm error .
- Ion Chromatography : Quantify barium content using suppressed conductivity detection with a carbonate eluent .
Advanced: How does ionic composition affect the enzymatic activity of oxalosuccinic acid decarboxylase?
Q. Methodological Answer :
- Salt Selection : Sulfate or phosphate buffers (ionic strength ~0.3) enhance enzyme stability, while chloride ions irreversibly denature the enzyme during cell lysis .
- Divalent Cations : Mg²⁺ is required for decarboxylase activity; optimize concentration (1–5 mM) to balance catalysis and metal-induced precipitation .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
